Cas no 103440-65-9 ((2-Methyl-1,3-benzothiazol-6-yl)methanol)

(2-Methyl-1,3-benzothiazol-6-yl)methanol structure
103440-65-9 structure
Nome del prodotto:(2-Methyl-1,3-benzothiazol-6-yl)methanol
Numero CAS:103440-65-9
MF:C9H9NOS
MW:179.238860845566
MDL:MFCD02940901
CID:125667
PubChem ID:676590

(2-Methyl-1,3-benzothiazol-6-yl)methanol Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-Benzothiazolemethanol,2-methyl-
    • (2-Methyl-1,3-benzothiazol-6-yl)methanol
    • 6-Benzothiazolemethanol,2-methyl-(6CI)
    • (2-Methylbenzo[d]oxazol-6-yl)methanol
    • (2-methyl-benzooxazol-6-yl)-methanol
    • (2-methyl-benzothiaole-6-yl)-methanol
    • (2-methyl-benzothiazol-6-yl)-methanol
    • 2-Methyl-6-hydroxymethyl-benzothiazol
    • AK128726
    • KB-206234
    • SureCN1390782
    • (2-methylbenzo[d]thiazol-6-yl)methanol
    • Enamine_002463
    • KMABUKKLVPBEIB-UHFFFAOYSA-N
    • HMS1400P21
    • 6-Benzothiazolemethanol, 2-methyl-
    • NE61441
    • AK203121
    • Z56823516
    • CHEMBL4568372
    • AS-42690
    • MFCD02940901
    • DTXSID901301878
    • EN300-112659
    • 103440-65-9
    • AKOS001027185
    • 2-Methyl-6-benzothiazolemethanol
    • 2-Methylbenzothiazole-6-methanol
    • A926964
    • AB01316815-02
    • SCHEMBL13035022
    • NCGC00321478-01
    • DB-284243
    • SY143262
    • MDL: MFCD02940901
    • Inchi: 1S/C9H9NOS/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-4,11H,5H2,1H3
    • Chiave InChI: KMABUKKLVPBEIB-UHFFFAOYSA-N
    • Sorrisi: S1C(C([H])([H])[H])=NC2C([H])=C([H])C(C([H])([H])O[H])=C([H])C1=2

Proprietà calcolate

  • Massa esatta: 179.04048508g/mol
  • Massa monoisotopica: 179.04048508g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 165
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 61.4
  • XLogP3: 1.9

Proprietà sperimentali

  • PSA: 61.36000
  • LogP: 2.09700

(2-Methyl-1,3-benzothiazol-6-yl)methanol Informazioni sulla sicurezza

(2-Methyl-1,3-benzothiazol-6-yl)methanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB480907-100 mg
(2-Methylbenzo[d]thiazol-6-yl)methanol; .
103440-65-9
100MG
€226.40 2022-06-09
Chemenu
CM322229-1g
(2-Methylbenzo[d]thiazol-6-yl)methanol
103440-65-9 95%
1g
$*** 2023-04-03
Enamine
EN300-112659-5.0g
(2-methyl-1,3-benzothiazol-6-yl)methanol
103440-65-9 95%
5g
$2223.0 2023-06-09
TRC
M220415-0.1g
(2-Methyl-1,3-benzothiazol-6-yl)methanol
103440-65-9
0.1g
$ 195.00 2022-06-02
TRC
M220415-1g
(2-Methyl-1,3-benzothiazol-6-yl)methanol
103440-65-9
1g
$ 1200.00 2023-09-07
Chemenu
CM322229-1g
(2-Methylbenzo[d]thiazol-6-yl)methanol
103440-65-9 95%
1g
$468 2021-06-17
Enamine
EN300-112659-1.0g
(2-methyl-1,3-benzothiazol-6-yl)methanol
103440-65-9 95%
1g
$596.0 2023-06-09
Alichem
A059005996-5g
(2-Methylbenzo[d]thiazol-6-yl)methanol
103440-65-9 95%
5g
$1338.78 2023-09-04
Alichem
A059005996-10g
(2-Methylbenzo[d]thiazol-6-yl)methanol
103440-65-9 95%
10g
$1876.05 2023-09-04
Enamine
EN300-112659-5g
(2-methyl-1,3-benzothiazol-6-yl)methanol
103440-65-9 95%
5g
$2223.0 2023-10-26

(2-Methyl-1,3-benzothiazol-6-yl)methanol Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:103440-65-9)(2-Methyl-1,3-benzothiazol-6-yl)methanol
A926964
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):291.0/546.0